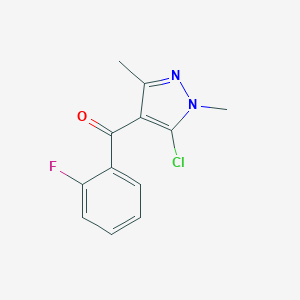

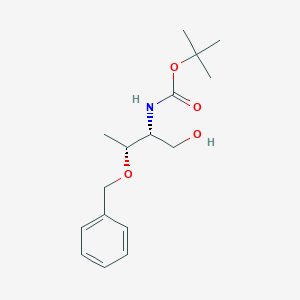

3-氨基-4-苯氧基-5-磺酰基苯甲酸甲酯

描述

Synthesis Analysis

The synthesis of related sulfamoyl compounds involves several steps, including protection of functional groups, reactions with sulfamoyl chloride, and deprotection. For example, the synthesis of N-protected sulfamates, which are stable to various conditions, is achieved by a multi-step process involving microwave heating, methylation, displacement, and deprotection with trifluoroacetic acid . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, involves methylation, thiocyanation, ethylation, and oxidation . These methods could potentially be adapted for the synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.

Molecular Structure Analysis

The molecular structure of related compounds is determined using spectroscopic data and, in some cases, X-ray diffraction. For instance, the crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was elucidated using single-crystal X-ray diffraction, revealing its monoclinic space group and unit cell dimensions . This suggests that similar techniques could be employed to analyze the molecular structure of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.

Chemical Reactions Analysis

The chemical reactivity of sulfamoyl and sulfonyl compounds is diverse. For example, N-protected sulfamates can undergo further manipulation through reactions at the aryl substituent . Additionally, the oxidation of sulfide moieties can be influenced by the presence of an amino group, as seen in the selective oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine . These findings suggest that Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate may also exhibit unique reactivity patterns that could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl and sulfonyl compounds are determined by their functional groups and molecular structure. The stability of N-protected sulfamates to various agents, such as oxidizing and reducing agents, bases, and nucleophiles, is a key property that allows for their use in multi-step synthesis . The solubility, melting point, and reactivity of these compounds can be inferred from their structural analogs, but specific data for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate would require empirical testing.

科学研究应用

化学合成和药物开发

一项专注于从类似于 3-氨基-4-苯氧基-5-磺酰基苯甲酸甲酯的基序合成席夫碱的研究表明,这些化合物作为针对脲酶和致病菌株的双重作用模式抑制剂的潜力,表明其在开发治疗胃肠道疾病、胃溃疡和消化性溃疡以及肝性脑病方面的意义 (Irshad 等人,2022 年)。另一项关于细菌对磺胺甲恶唑(一种磺胺类抗生素)的生物降解的研究表明,磺胺类化合物具有环境持久性和风险,突出了了解其降解途径对于环境管理的重要性 (Mulla 等人,2018 年)。

癌症治疗的光动力疗法

对用包括类似于 3-氨基-4-苯氧基-5-磺酰基苯甲酸甲酯的结构基序的新苯磺酰胺衍生物基团取代的新型锌酞菁的研究表明,这些化合物作为 II 型光敏剂在通过光动力疗法治疗癌症方面具有显着潜力。这些化合物表现出良好的荧光特性、高单线态氧量子产率和合适的光降解量子产率,这对于光动力疗法中的 II 型机制至关重要 (Pişkin 等人,2020 年)。

先进材料开发

已经探索了各种磺酰胺席夫碱(可能包括或与 3-氨基-4-苯氧基-5-磺酰基苯甲酸甲酯有关)的合成和表征,以了解它们对癌细胞系的细胞毒活性,表明它们在开发新的化学治疗剂中的用途 (Govindaraj 等人,2021 年)。这项研究强调了此类化合物在药物化学和药物开发中的重要性,为新药发现和开发过程提供了途径。

属性

IUPAC Name |

methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-20-14(17)9-7-11(15)13(12(8-9)22(16,18)19)21-10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKUIQWRNJBNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515399 | |

| Record name | Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56106-57-1 | |

| Record name | Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)

![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)